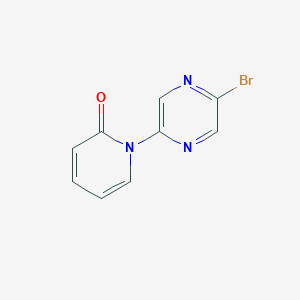

1-(5-Bromopyrazin-2-YL)pyridin-2(1H)-one

Description

1-(5-Bromopyrazin-2-YL)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one scaffold fused with a 5-bromopyrazine moiety. Its molecular formula is C₉H₅BrN₄O, with a molecular weight of 265.07 g/mol. The bromine atom at the 5-position of the pyrazine ring enhances its reactivity, making it a valuable intermediate in medicinal chemistry for Suzuki couplings or nucleophilic substitutions. The pyridinone ring provides hydrogen-bonding capabilities via its carbonyl oxygen, which is critical for interactions in biological systems .

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

1-(5-bromopyrazin-2-yl)pyridin-2-one |

InChI |

InChI=1S/C9H6BrN3O/c10-7-5-12-8(6-11-7)13-4-2-1-3-9(13)14/h1-6H |

InChI Key |

IOEHQEUCVMVDJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CN=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone can be synthesized through several methods, including:

Halogenation: Bromination of 2-pyridinone derivatives to introduce the bromine atom at the 5-position of the pyrazine ring.

Condensation Reactions: Reacting pyridinone derivatives with bromopyrazine under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the bromination of pyridinone derivatives. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Substitution reactions involve replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromo-2-pyrazinyl)-2(1H)-pyridinone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-1-[(pyridin-4-yl)methyl]pyrazin-2(1H)-one

- Structure: Differs by a pyridin-4-ylmethyl substituent on the pyrazinone nitrogen.

- Molecular Weight : 266.09 g/mol.

- However, this substitution reduces solubility compared to the parent compound .

1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one

- Structure: Replaces the pyridinone ring with a pyrrolidinone.

- Molecular Weight : 242.08 g/mol.

- Key Features: The pyrrolidinone introduces conformational flexibility and an additional hydrogen-bond donor (NH). This modification is associated with improved bioavailability in some analogues but may reduce thermal stability .

5-Bromo-1-isopropylpyridin-2(1H)-one

- Structure: Substitutes the pyrazine ring with an isopropyl group on the pyridinone nitrogen.

- Molecular Weight : 216.08 g/mol.

- This compound has been used in kinase inhibitor studies but lacks the pyrazine-mediated electronic effects seen in the target compound .

Kinase Inhibition

- Target Compound: Limited direct data, but pyridin-2(1H)-one derivatives with bromopyrazine groups are hypothesized to inhibit kinases via halogen bonding (Br···O interactions) and π-stacking.

- Analogues: 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one: Exhibits c-Src kinase inhibition (IC₅₀ ~12.5 µM) due to quinoline-pyridinone conjugation enhancing planar interactions with ATP-binding pockets . 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one: The tetrahydropyran group improves metabolic stability, but bromine’s steric effects may reduce potency compared to chloro analogues .

Serotonin Reuptake Inhibition

- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives : Exhibit potent serotonin reuptake inhibition (IC₅₀ <50 nM) due to the piperazine moiety’s basicity, which enhances binding to the serotonin transporter. The target compound lacks this group, suggesting lower CNS activity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (µg/mL) |

|---|---|---|---|---|

| 1-(5-Bromopyrazin-2-YL)pyridin-2(1H)-one | C₉H₅BrN₄O | 265.07 | 1.8 | 12 (DMSO) |

| 5-Bromo-1-[(pyridin-4-yl)methyl]pyrazin-2(1H)-one | C₁₀H₈BrN₃O | 266.09 | 2.3 | 8 (DMSO) |

| 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one | C₈H₈BrN₃O | 242.08 | 1.2 | 25 (Water) |

| 5-Bromo-1-isopropylpyridin-2(1H)-one | C₈H₁₀BrNO | 216.08 | 2.1 | 15 (DMSO) |

Notes:

- The target compound’s bromopyrazine group increases logP compared to pyrrolidinone analogues, reducing aqueous solubility.

- Pyrrolidinone derivatives show better water solubility due to hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.